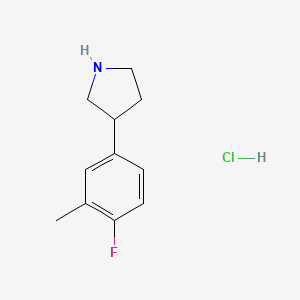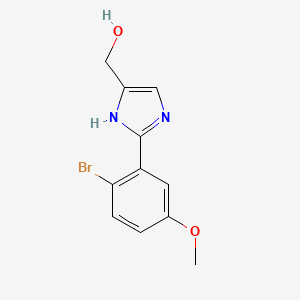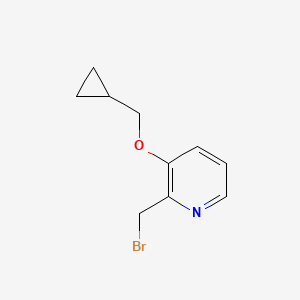
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is a chemical compound that belongs to the class of synthetic cathinones. These compounds are known for their stimulant properties and are often used in research and forensic applications . The compound’s molecular formula is C11H15ClFN, and it has a molecular weight of 215.69 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Forensic Analysis: Used as a reference standard in forensic toxicology to identify and quantify synthetic cathinones in biological samples.
Neuropharmacology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Medicinal Chemistry: Investigated for potential therapeutic applications, including its role as a stimulant and its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of dopamine and serotonin in the synaptic cleft. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation of postsynaptic receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (4F-3-methyl-α-PVP): Another synthetic cathinone with similar stimulant properties.
3-Fluoro-3-(3-methylphenyl)pyrrolidine Hydrochloride: A structural analog with slight variations in the position of the fluorine atom.
Uniqueness
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and interactions with neurotransmitter systems. This makes it a valuable compound for research in neuropharmacology and forensic toxicology .
Propiedades
Fórmula molecular |
C11H15ClFN |
|---|---|
Peso molecular |
215.69 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H |
Clave InChI |
FRWBYWFLRVVLIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCNC2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)





![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)



